molecular formula C20H21F2N5O2 B2447542 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034463-81-3

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2447542
CAS No.: 2034463-81-3
M. Wt: 401.418
InChI Key: UCHQFYQOUJMDOP-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H21F2N5O2 and its molecular weight is 401.418. The purity is usually 95%.
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Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N5O2/c1-13-16(11-24-27(13)15-5-3-2-4-6-15)19(28)23-12-17-25-18(26-29-17)14-7-9-20(21,22)10-8-14/h2-6,11,14H,7-10,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHQFYQOUJMDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound that incorporates a complex structure featuring an oxadiazole moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications due to its diverse biological activities.

Chemical Structure and Properties

The compound's structure includes:

  • Oxadiazole Ring : A five-membered heterocyclic structure known for its biological activity.
  • Difluorocyclohexyl Group : Enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
  • Pyrazole and Carboxamide Moieties : These contribute to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The mechanisms include:

  • Enzyme Inhibition : Compounds containing oxadiazole moieties have been shown to inhibit enzymes involved in disease processes, including those relevant to cancer and inflammation .
  • Signal Transduction Modulation : The compound may influence pathways related to cell growth and survival, impacting tumor progression and inflammatory responses .

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Various studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cells by targeting specific enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
    CompoundCell Line TestedIC50 (µM)
    Example AMCF7 (breast cancer)39.70
    Example BMDA-MB-231 (breast cancer)0.26

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Compounds with similar oxadiazole structures have shown effectiveness against various pathogens, indicating potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to modulate inflammatory pathways. This could be particularly beneficial in conditions such as ischemic stroke, where inflammation plays a critical role in pathology.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives : A review highlighted the anticancer potential of 1,3,4-oxadiazoles, emphasizing their ability to selectively target malignant cells through various mechanisms .
  • Insecticidal Activity : Research on pyrazole-linked oxadiazoles demonstrated significant insecticidal activity against pests like Mythimna separate, suggesting agricultural applications .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating inflammatory responses associated with neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has shown promise as a potential drug candidate due to its interactions with various biological targets:

  • Anticancer Activity : Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives have shown percent growth inhibitions against various cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism often involves apoptosis induction through DNA damage in cancer cells .
  • Antimicrobial Properties : The oxadiazole moiety is known for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that similar compounds can effectively inhibit bacterial growth .
  • Anti-Diabetic Effects : In vivo studies have indicated that certain oxadiazole derivatives can lower glucose levels significantly in diabetic models . This suggests potential applications in diabetes management.

Biological Research

The unique structure of this compound makes it an intriguing subject for biological studies:

  • Mechanism of Action : The compound may modulate enzyme activity or bind to specific receptors within biological systems. This can lead to alterations in signal transduction pathways and gene expression regulation .
  • Comparative Studies : When compared to other compounds with similar structures, such as N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amines, the unique combination of functional groups in this compound offers distinct reactivity and biological activity profiles .

Material Science

In addition to its biological applications, this compound may also be explored for its potential uses in materials science:

  • Synthesis of New Materials : The structural features of this compound can be utilized to develop new materials with enhanced stability or reactivity for industrial applications.
  • Building Blocks for Complex Molecules : Its unique structure allows it to serve as a building block in the synthesis of more complex organic molecules used in various applications including dyes and polymers .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant growth inhibition in various cancer cell lines
AntimicrobialBroad-spectrum efficacy against bacterial strains
Anti-DiabeticReduction of glucose levels in diabetic models

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesApplications
N-(4,4-Difluorocyclohexyl)-2-(3-methylpyrazol)Difluorocyclohexyl groupAnticancer
3-Difluoromethyl-N-methylpyrazolineDifluoromethylated heterocycleAntimicrobial

Case Study 1: Anticancer Efficacy

A study conducted on N-Aryl oxadiazoles demonstrated significant anticancer activity against multiple cell lines with percent growth inhibitions ranging from 51% to 86% across various tests. The study highlighted the importance of the oxadiazole structure in enhancing biological efficacy .

Case Study 2: Antimicrobial Activity

Research on oxadiazole derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria. Compounds similar to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol) showed promising results in inhibiting bacterial growth across different strains .

Q & A

Q. What are the optimal synthetic routes for this compound, considering its structural complexity?

The synthesis involves multi-step processes, including cyclocondensation and functional group modifications. Key steps include:

  • Cyclocondensation : Reacting precursors like ethyl acetoacetate with phenylhydrazine to form the pyrazole core, as demonstrated in analogous syntheses .
  • Oxadiazole Formation : Using POCl₃ or K₂CO₃ with RCH₂Cl to cyclize thiosemicarbazides into 1,2,4-oxadiazoles, as seen in related procedures .
  • Functionalization : Introducing the 4,4-difluorocyclohexyl group via nucleophilic substitution or coupling reactions. Purification via column chromatography is critical to isolate intermediates .

Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure?

  • FT-IR and NMR : Identify functional groups (e.g., carboxamide C=O at ~1680 cm⁻¹) and substituent environments (e.g., difluorocyclohexyl ¹⁹F NMR splitting) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing. For example, torsion angles between the oxadiazole and pyrazole rings can be measured to validate spatial orientation .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~456.4) .

Q. What are the key functional groups influencing physicochemical properties?

  • 4,4-Difluorocyclohexyl : Enhances lipophilicity (logP ~3.5), impacting membrane permeability.
  • 1,2,4-Oxadiazole : Improves metabolic stability compared to ester groups.
  • Carboxamide : Facilitates hydrogen bonding, critical for target binding (e.g., kinase interactions) .

Advanced Questions

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Assay Variability : Standardize in vitro conditions (e.g., ATP concentration in kinase assays) to minimize false negatives .
  • Metabolic Stability : Use hepatic microsome models to assess first-pass metabolism. For example, co-incubation with CYP450 inhibitors (e.g., ketoconazole) can identify metabolic hotspots .
  • Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution in rodent models to explain in vivo efficacy gaps .

Q. What computational strategies optimize structure-activity relationships (SAR) for analogs?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2). The oxadiazole’s electronegativity may favor π-stacking with aromatic residues .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups on the pyrazole enhance activity .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability under physiological conditions .

Q. How can low yields in the oxadiazole cyclization step be improved?

  • Reagent Optimization : Replace POCl₃ with PCl₅ in DMF to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, improving yield by ~20% .
  • Workup Modifications : Quench reactions with ice-cold NaHCO₃ to prevent decomposition of acid-sensitive intermediates .

Q. What strategies validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the carboxamide group for UV-induced crosslinking with target proteins .
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of the target protein in lysates after compound treatment .
  • SPR Biosensing : Measure real-time binding kinetics (ka/kd) to recombinant proteins, with a response threshold of >50 RU .

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